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For Researchers, Scientists, and Drug Development Professionals

Cyanine 3.5 (Cy3.5), a bright, orange-red fluorescent dye, has established itself as a valuable

tool in molecular biology. Its robust photophysical properties and versatile conjugation

chemistry make it suitable for a wide array of applications, from high-resolution imaging to

quantitative cellular analysis. This technical guide provides an in-depth overview of the core

applications of Cy3.5, complete with detailed experimental protocols, quantitative data, and

workflow visualizations to empower researchers in their experimental design and execution.

Core Properties of Cy3.5
Cy3.5 is a member of the cyanine dye family, known for their high molar extinction coefficients

and good photostability.[1] Its spectral characteristics make it compatible with common laser

lines and filter sets, ensuring its broad applicability in standard laboratory instrumentation. A

key feature of Cy3.5 is the enhancement of its fluorescence upon conjugation to biomolecules,

particularly proteins, which can lead to improved signal-to-noise ratios in various assays.[2][3]

Quantitative Spectroscopic Data
The performance of any fluorophore is defined by its quantitative spectroscopic properties. The

following tables summarize the key parameters for Cy3.5, providing a quick reference for

experimental setup and data analysis.
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Property Value Reference(s)

Excitation Maximum (λex) ~579-588 nm [4][5][6]

Emission Maximum (λem) ~591-604 nm [4][5][6]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [1][5]

Quantum Yield (Φ) ~0.15 [7][8]

Table 1: Key Spectroscopic Properties of Cy3.5.

Application Recommended Laser Line Common Filter Set

Fluorescence Microscopy 561 nm TRITC/Cy3

Flow Cytometry 561 nm
PE-Texas Red channel

(approx. 610/20 BP)

Table 2: Common Instrumentation Settings for Cy3.5 Detection.

Biomolecule Conjugation: Labeling Proteins and
Nucleic Acids
The utility of Cy3.5 lies in its ability to be covalently attached to biomolecules of interest. This is

typically achieved through reactive derivatives of the dye that target specific functional groups

on proteins or nucleic acids. The two most common derivatives are N-hydroxysuccinimide

(NHS) esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.

Amine-Reactive Labeling with Cy3.5 NHS Ester
Cy3.5 NHS ester is a highly efficient reagent for labeling primary amines (-NH₂) found in

proteins (at the N-terminus and on lysine residues) and amine-modified oligonucleotides. The

reaction forms a stable amide bond.

Materials:

Antibody (or other protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
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Cy3.5 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Reaction tubes

Vortexer and centrifuge

Procedure:

Prepare the Protein Solution:

Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate

buffer, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing

primary amines (like Tris), it must be dialyzed against an amine-free buffer prior to

labeling.

Prepare the Dye Solution:

Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening to prevent

moisture condensation.

Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

Calculate the Amount of Dye:

The optimal molar ratio of dye to protein for labeling can vary. A common starting point is a

10:1 to 20:1 molar excess of dye.

Calculation:

Moles of protein = (grams of protein) / (molecular weight of protein in g/mol )
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Required moles of dye = Molar excess × Moles of protein

Required volume of dye solution = (Required moles of dye × MW of dye) /

(Concentration of dye solution)

Labeling Reaction:

While gently vortexing the protein solution, slowly add the calculated amount of the Cy3.5
NHS ester solution.

Protect the reaction from light by wrapping the tube in aluminum foil.

Incubate at room temperature for 1 hour with gentle rotation.

Purification of the Conjugate:

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's

instructions, equilibrating with PBS.

Apply the reaction mixture to the top of the column.

Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller,

unconjugated dye molecules.

Collect the colored fractions corresponding to the labeled protein.

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and the excitation maximum of Cy3.5 (~581 nm).

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.
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Preparation

Labeling Reaction Purification Final Product

Protein in
Amine-Free Buffer

(pH 8.3-8.5)

Mix Protein and Dye
(1 hr, RT, Dark)

Dissolve Cy3.5 NHS Ester
in DMSO/DMF

Gel Filtration
Column (G-25) Elute with PBS Purified Cy3.5-Protein

Conjugate

Click to download full resolution via product page

Workflow for NHS Ester Labeling of Proteins with Cy3.5.

Sulfhydryl-Reactive Labeling with Cy3.5 Maleimide
Cy3.5 maleimide is used to label free sulfhydryl groups (-SH), which are present in cysteine

residues of proteins. This reaction is highly specific and forms a stable thioether bond.

Materials:

Protein solution containing free sulfhydryl groups

Cy3.5 maleimide

Anhydrous DMSO or DMF

Reaction buffer (e.g., PBS, pH 7.0-7.5)

Reducing agent (e.g., DTT or TCEP), if necessary

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein Solution:
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Dissolve the protein in a reaction buffer at a concentration of 1-5 mg/mL. The buffer should

be free of thiol-containing reagents.

If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls,

treat with a 10-fold molar excess of DTT for 30 minutes at room temperature.

Crucially, remove the reducing agent (e.g., using a desalting column) before adding the

maleimide dye, as it will compete for the dye.

Prepare the Dye Solution:

Prepare a 10 mg/mL stock solution of Cy3.5 maleimide in anhydrous DMSO or DMF

immediately before use.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the Cy3.5 maleimide solution to the protein solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purification of the Conjugate:

Purify the labeled protein from unreacted dye using a gel filtration column as described for

NHS ester labeling.

Characterization and Storage:

Characterize the conjugate and store as described for the NHS ester conjugate.
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Preparation

Labeling Reaction Purification Final Product

Protein with Free -SH
(pH 7.0-7.5)
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Workflow for Maleimide Labeling of Proteins with Cy3.5.

Key Applications in Molecular Biology
Fluorescence Microscopy
Cy3.5 is an excellent choice for fluorescence microscopy, including immunofluorescence (IF)

and fluorescence in situ hybridization (FISH), due to its brightness and photostability.

Materials:

Cells grown on coverslips or tissue sections on slides

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

Primary antibody (unlabeled)

Cy3.5-conjugated secondary antibody

Antifade mounting medium with DAPI
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Procedure:

Sample Preparation and Fixation:

Rinse cells/tissue briefly in PBS.

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate with permeabilization buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:

Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking buffer to its optimal concentration.

Incubate the sample with the primary antibody solution overnight at 4°C in a humidified

chamber.

Washing:

Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Cy3.5-conjugated secondary antibody in blocking buffer.

Incubate the sample with the secondary antibody solution for 1 hour at room temperature,

protected from light.
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Final Washes and Mounting:

Wash three times with PBS for 5 minutes each, protected from light.

Mount the coverslip onto a microscope slide using antifade mounting medium containing

DAPI for nuclear counterstaining.

Imaging:

Image using a fluorescence microscope equipped with appropriate filters for DAPI and

Cy3.5 (e.g., a TRITC/Cy3 filter set).

To optimize signal-to-noise, adjust exposure time and gain settings.[9]

Materials:

Cy3.5-labeled DNA or RNA probe

Cells or tissue on slides

Hybridization buffer

Wash buffers (e.g., SSC buffers of varying stringency)

Ethanol series (70%, 85%, 100%)

Antifade mounting medium with DAPI

Procedure:

Sample Preparation:

Fix and permeabilize cells/tissue as required for the specific application.

Dehydrate the sample through an ethanol series and air dry.

Denaturation:

Apply the Cy3.5-labeled probe in hybridization buffer to the sample.
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Cover with a coverslip and seal.

Denature the sample and probe by heating on a hot plate (e.g., 75°C for 5 minutes).

Hybridization:

Transfer the slides to a humidified chamber and incubate overnight at a temperature

optimized for the probe sequence (e.g., 37°C).

Post-Hybridization Washes:

Carefully remove the coverslip.

Perform a series of stringent washes to remove unbound and non-specifically bound

probe. This typically involves washes with decreasing concentrations of SSC buffer and

increasing temperatures.

Counterstaining and Mounting:

Counterstain the nuclei with DAPI.

Mount with antifade mounting medium.

Imaging:

Visualize the specific hybridization signal using a fluorescence microscope with

appropriate filter sets.

Flow Cytometry
The bright fluorescence of Cy3.5 makes it well-suited for flow cytometry, allowing for the

identification and quantification of cell populations based on the expression of specific surface

or intracellular markers.

Materials:

Single-cell suspension

FACS buffer (e.g., PBS with 2% FBS)
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Cy3.5-conjugated primary antibody

FACS tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension and wash with cold FACS buffer.

Resuspend the cells to a concentration of 1x10⁷ cells/mL.

Blocking (Optional but Recommended):

To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for

10-15 minutes on ice.

Staining:

Aliquot 100 µL of the cell suspension (1x10⁶ cells) into FACS tubes.

Add the pre-titrated optimal amount of Cy3.5-conjugated antibody.

Vortex gently and incubate for 30 minutes on ice in the dark.

Washing:

Add 2 mL of cold FACS buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Decant the supernatant.

Repeat the wash step.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of FACS buffer.
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Acquire data on a flow cytometer equipped with a laser that can excite Cy3.5 (e.g., 561

nm).

Compensation: When using Cy3.5 in a multicolor panel, it is crucial to perform

compensation to correct for spectral overlap with other fluorophores (e.g., PE).[10][11]

Use single-stained controls for each fluorophore to set the compensation matrix.

Förster Resonance Energy Transfer (FRET)
Cy3.5 can serve as an excellent donor fluorophore in FRET-based assays, which are used to

study molecular interactions and conformational changes. When paired with a suitable

acceptor, such as Cy5, FRET provides a sensitive measure of intermolecular distances on the

nanometer scale.[12]

The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and

acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. For the Cy3.5-

Cy5 pair, the R₀ is approximately 5-6 nm.[12]

Labeling: Covalently label one interacting partner with the donor (Cy3.5) and the other with

the acceptor (Cy5).

Interaction: Allow the labeled molecules to interact.

Excitation: Excite the donor fluorophore (Cy3.5) at its excitation maximum.

Detection: Measure the fluorescence emission of both the donor and the acceptor.

Analysis: An increase in acceptor emission upon donor excitation and a corresponding

decrease (quenching) of the donor emission indicates that FRET is occurring. The FRET

efficiency can be calculated from these changes in fluorescence intensity.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10995214/
https://pubmed.ncbi.nlm.nih.gov/10995214/
https://pubmed.ncbi.nlm.nih.gov/10995214/
https://app.fluorofinder.com/dyes/70-cy3-5-ex-max-579-nm-em-max-591-nm
https://isogen-lifescience.com/files/ReagentsKits/Oligos-and-primers/Spectra_of_available_fluorescent_dyes_1.pdf
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/cy3_5_cyanine_3_5
https://www.aatbio.com/products/cyanine-3-5-monosuccinimidyl-ester-cy3-5-nhs-ester
https://www.aatbio.com/products/cyanine-3-5-monosuccinimidyl-ester-cy3-5-nhs-ester
https://www.glenresearch.com/media/productattach/e/x/extinctiontablefluorescencedata.pdf
https://bitesizebio.com/24884/resolving-your-noise-complaints-the-basics-of-signalnoise-ratio-in-microscopy/
https://www.bdbiosciences.com/en-us/resources/protocols/setting-compensation-multicolor-flow
https://docs.abcam.com/pdf/protocols/fluorescence-compensation-in-flow-cytometry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2875078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2875078/
https://www.abcam.com/en-us/technical-resources/guides/fluorescence-guide/fluorescence-resonance-energy-transfer
https://www.benchchem.com/product/b15553570#applications-of-cy3-5-in-molecular-biology
https://www.benchchem.com/product/b15553570#applications-of-cy3-5-in-molecular-biology
https://www.benchchem.com/product/b15553570#applications-of-cy3-5-in-molecular-biology
https://www.benchchem.com/product/b15553570#applications-of-cy3-5-in-molecular-biology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15553570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

